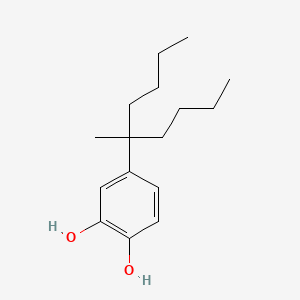

4-(5-Methylnonan-5-YL)benzene-1,2-diol

Description

4-(5-Methylnonan-5-YL)benzene-1,2-diol is a synthetic catechol derivative featuring a branched alkyl substituent (5-methylnonan-5-yl) at the 4-position of the benzene ring. This compound belongs to the broader class of alkyl- and aryl-substituted benzene-1,2-diols, which are of significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Properties

CAS No. |

60623-40-7 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

4-(5-methylnonan-5-yl)benzene-1,2-diol |

InChI |

InChI=1S/C16H26O2/c1-4-6-10-16(3,11-7-5-2)13-8-9-14(17)15(18)12-13/h8-9,12,17-18H,4-7,10-11H2,1-3H3 |

InChI Key |

JKYAMQOOJCUPBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCC)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylnonan-5-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of catechol with 5-methylnonan-5-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylnonan-5-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form catechol derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Catechol derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(5-Methylnonan-5-yl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(5-Methylnonan-5-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, making the compound a potential antioxidant. The benzene ring allows for π-π interactions with other aromatic systems, which can influence its binding affinity to various biological targets.

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related benzene-1,2-diol derivatives, categorized by substituent type and biological relevance.

Alkyl-Substituted Benzene-1,2-diols

(a) 4-(2-Alkoxyethyl) Derivatives ()

A series of 4-(2-alkoxyethyl)benzene-1,2-diols (4a–4f) were synthesized with varying alkoxy chains (methoxy to octyloxy). Key findings:

- Physical Properties : Shorter chains (e.g., methoxyethyl, 4a) yielded colorless liquids, while longer chains (e.g., propoxyethyl, 4c) formed solids, indicating chain length-dependent crystallinity .

- Yield and Stability : Higher yields (83–98%) were achieved for compounds with intermediate chain lengths (e.g., butoxyethyl, 4d) due to optimal steric and electronic effects during synthesis .

- Spectroscopic Data : Distinct ¹H-NMR and ¹³C-NMR shifts confirmed substituent positioning and purity (e.g., 4a: δH 6.65–6.75 ppm for aromatic protons) .

(b) Alkoxy-Substituted Derivatives ()

Compounds such as 4-(heptyloxy)benzene-1,2-diol (7-BDO) and 4-(dodecyloxy)benzene-1,2-diol (12-BDO) were studied for antimicrobial activity against citrus canker.

- Biological Activity : Longer alkoxy chains (e.g., 12-BDO) exhibited stronger antibacterial effects, likely due to increased hydrophobicity enhancing pathogen membrane disruption .

Implications for Target Compound: The bulky 5-methylnonan-5-yl group may confer similar or enhanced antimicrobial activity compared to linear alkoxy derivatives.

Halogenated Benzene-1,2-diols

(a) Chlorinated Dopamine Derivatives ()

Reaction of HOCl with dopamine produced neurotoxic chlorinated catechols, including 4-(2-(chloroamino)ethyl)benzene-1,2-diol.

- Toxicity Mechanism : These compounds inhibit mitochondrial enzymes (e.g., KGDH complex) via thiol oxidation, linking inflammation to neurodegenerative pathways .

(b) Bromophenols ()

Marine-derived bromophenols like 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol showed potent antioxidant activity (DPPH and ABTS radical scavenging) surpassing standard antioxidants like BHT .

Comparison with Target Compound :

The absence of halogens in the target compound may reduce oxidative stress mitigation but could lower toxicity risks associated with halogenated analogs.

Heterocyclic and Thioether Derivatives

(a) Oxadiazole/Thiadiazole Thioethers ()

Compounds such as 4-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)benzene-1,2-diol (3i) demonstrated moderate to high yields (57–93%) and melting points (160–222°C), influenced by substituent electronic effects .

(b) Triazole Derivatives ()

Sulfamoyl-triazole hybrids (e.g., compound 51) exhibited inhibitory effects on carbonic anhydrase (CA) and cholinesterases, highlighting the role of aromatic and heterocyclic groups in enzyme binding .

Implications for Target Compound :

The branched alkyl chain may serve as a hydrophobic anchor in enzyme binding, analogous to triazole or thioether moieties.

(a) Methylbenzenediol Derivatives ()

Synthetic 3-(tert-butyl)-5-methylbenzene-1,2-diol displayed superior antioxidant activity in Rancimat tests, attributed to steric protection of phenolic hydroxyl groups .

(b) Stilbene Probes ()

(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol showed conformation-dependent fluorescence shifts when binding amyloid fibrils, enabling structural discrimination .

Comparison with Target Compound : The target compound’s alkyl chain may stabilize free radicals via electron-donating effects, though likely less effectively than tert-butyl or vinyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.